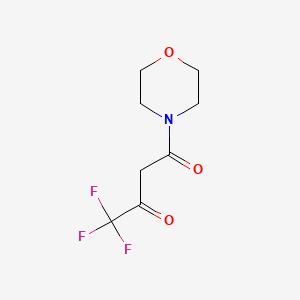

4,4,4-Trifluoro-1-morpholino-1,3-butanedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,4,4-Trifluoro-1-morpholino-1,3-butanedione” is a unique chemical compound with the empirical formula C8H10F3NO3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds, such as “4,4,4-Trifluoro-1-phenyl-1,3-butanedione”, have been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .Molecular Structure Analysis

The molecular weight of “this compound” is 225.17 . The SMILES string representation of its structure is FC(F)(F)C(=O)CC(=O)N1CCOCC1 . The InChI key is HJVPEHBWJHFRFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid . More specific physical and chemical properties were not found in the search results.科学的研究の応用

NIR-Luminescence and Optical Applications

NIR-Luminescence of Lanthanide Complexes : 4,4,4-Trifluoro-1-morpholino-1,3-butanedione serves as a β-diketonate ligand in the synthesis of ytterbium(III) and other lanthanide complexes. These complexes exhibit near-infrared (NIR) luminescence, which can be fine-tuned by altering the chain length and fluorination of the ligand. This property is especially useful in applications like optical amplifiers, where specific luminescence characteristics are desired. For instance, ytterbium(III) complexes with this ligand show decreased luminescence intensity and excited state lifetime with increased fluorinated β-diketonate chain length, suggesting a nuanced control over optical properties through ligand modification (Martín‐Ramos et al., 2013).

Magnetic Properties

Single-Molecule Magnets : Dysprosium(III) complexes featuring this compound as a ligand exhibit single-molecule magnet (SMM) behavior. This involves slow relaxation of the magnetization, which is a key characteristic for potential applications in quantum computing and data storage. The study on these complexes revealed that the molecular structure, particularly the coordination environment of Dy(III) ions, significantly influences their magnetic properties, including the effective barrier for magnetization reversal (Zhang et al., 2016).

Luminescent Properties for Device Applications

Light-Emitting Devices : Europium complexes with this compound have been utilized in the development of bright red light-emitting devices. These complexes, when doped into a host material like polyvinylcarbazole, exhibit sharp red emissions that are characteristic of europium(III) ions. The performance of these devices, including luminance and quantum efficiency, can be significantly enhanced by adjusting the doping concentration, showcasing the potential of such complexes in optoelectronic applications (Zhang et al., 2007).

Safety and Hazards

作用機序

Target of Action

Similar compounds like 4,4,4-trifluoro-1-phenyl-1,3-butanedione have been used in the synthesis of series of nno ketoimines . These ketoimines could potentially interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of nno ketoimines via schiff base condensation reaction . This suggests that 4,4,4-Trifluoro-1-morpholino-1,3-butanedione might also interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds have been shown to inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria . This suggests that this compound might also influence similar biochemical pathways.

Result of Action

Related compounds have been used as ligands in the preparation of ternary lanthanide (ln) complexes , suggesting that this compound might also have similar effects.

特性

IUPAC Name |

4,4,4-trifluoro-1-morpholin-4-ylbutane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)5-7(14)12-1-3-15-4-2-12/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVPEHBWJHFRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)

![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)

![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)

![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2996898.png)

![ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B2996899.png)